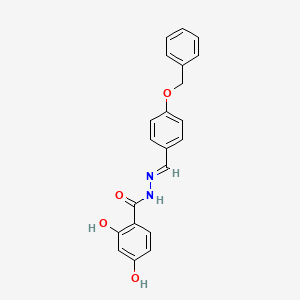
N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazides and is characterized by the presence of benzyloxy and benzylidene groups attached to a dihydroxybenzohydrazide core. Its molecular formula is C21H18N2O3, and it has a molecular weight of 346.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide typically involves a Schiff base reaction. This reaction is carried out by condensing 4-(benzyloxy)benzaldehyde with 2,4-dihydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is usually performed under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Benzyloxy)benzylidene)dodecanohydrazide: Similar structure but with a longer alkyl chain.
(E)-2-((4-(Benzyloxy)benzylidene)amino)phenol: Contains an amino group instead of a hydrazide group.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is unique due to its combination of benzyloxy and benzylidene groups with dihydroxybenzohydrazide, which imparts specific chemical reactivity and potential biological activity .
Biological Activity
N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C21H18N2O4
- SMILES : C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O
- InChIKey : VHAIIZKEJFMUKF-LPYMAVHISA-N
The compound features a hydrazide functional group linked to a substituted benzylidene moiety, which is known to influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an anti-cancer agent and its effects on various enzyme systems.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging abilities, thereby reducing oxidative stress in biological systems.
2. Enzyme Inhibition
In studies involving related compounds, such as derivatives of benzylidene hydrazones, notable inhibitory effects on monoamine oxidase (MAO) enzymes have been observed. For example, derivatives showed selective inhibition of MAO-B with IC50 values significantly lower than those of standard inhibitors like rasagiline and safinamide . This suggests that this compound may also possess similar enzyme inhibitory properties.
3. Cytotoxicity
Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzylidene derivatives have shown IC50 values in the micromolar range against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) . While specific data on this compound is lacking, it is reasonable to hypothesize that it could exhibit similar cytotoxic effects due to its structural similarities.
Table 1: Comparative Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | PC-3 | 3.56 | EGFR/PI3K/Akt/m-TOR signaling pathway |
| Compound 4b | MDA-MB-231 | 8.99 | Induction of apoptosis |
| This compound | TBD | TBD |
Note : Specific data for this compound is currently unavailable; further research is required to establish its cytotoxic profile.
Properties
CAS No. |
478534-21-3 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O4/c24-17-8-11-19(20(25)12-17)21(26)23-22-13-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13,24-25H,14H2,(H,23,26)/b22-13+ |
InChI Key |
VHAIIZKEJFMUKF-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















